3-Amino-2-(4-phenoxyphenyl)propan-1-ol
Description
3-Amino-2-(4-phenoxyphenyl)propan-1-ol is a chiral amino alcohol featuring a phenoxy-substituted phenyl group at the C2 position of a propan-1-ol backbone. The compound’s core structure consists of a three-carbon chain with an amino group (-NH2) at C3, a hydroxyl group (-OH) at C1, and a 4-phenoxyphenyl substituent at C2. This compound may serve as an intermediate in organic synthesis or a scaffold for bioactive molecules, though its exact applications require further exploration .
Properties
Molecular Formula |
C15H17NO2 |
|---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
3-amino-2-(4-phenoxyphenyl)propan-1-ol |
InChI |
InChI=1S/C15H17NO2/c16-10-13(11-17)12-6-8-15(9-7-12)18-14-4-2-1-3-5-14/h1-9,13,17H,10-11,16H2 |
InChI Key |
CAMIPTGBDVJOCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(CN)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(4-phenoxyphenyl)propan-1-ol typically involves the reaction of 4-phenoxybenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent, such as hydrogen in the presence of a palladium catalyst, to yield the corresponding amine. The final step involves the reduction of the nitro group to an amino group, resulting in the formation of 3-Amino-2-(4-phenoxyphenyl)propan-1-ol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-(4-phenoxyphenyl)propan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The phenoxy group can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
3-Amino-2-(4-phenoxyphenyl)propan-1-ol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in biochemical assays or as a probe in studying enzyme-substrate interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-2-(4-phenoxyphenyl)propan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenoxy group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Key Observations:
- Substituent Effects: The phenoxy group in the target compound introduces a larger, more electron-rich aromatic system compared to the electron-withdrawing fluorine substituent in the analogs. This difference may influence solubility, reactivity, and intermolecular interactions (e.g., π-π stacking in drug-receptor binding).
- Salt Form: The hydrochloride salts of the fluorinated analogs enhance water solubility and stability, whereas the free base form of 3-Amino-2-(4-phenoxyphenyl)propan-1-ol may exhibit lower solubility in aqueous media.
- Stereochemistry : The (S) and (R) configurations of the fluorinated analogs highlight the importance of chirality in pharmacological activity, though the stereochemical profile of the target compound remains uncharacterized.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
